2-[(E)-(4-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione
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Overview
Description
2-[(E)-(4-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione is an organic compound characterized by the presence of a diazenyl group (-N=N-) attached to a nitrophenyl and a phenylbutane-1,3-dione moiety. This compound is notable for its vibrant color, which is a result of the azo linkage, and is commonly used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This is followed by diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 1-phenylbutane-1,3-dione under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(4-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
Reduction: The azo linkage can be reduced to form hydrazo compounds.
Substitution: The phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydrazo compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(E)-(4-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 2-[(E)-(4-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione involves the interaction of the azo group with various molecular targets. The azo linkage can undergo cleavage under certain conditions, releasing active intermediates that can interact with cellular components. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(4-Nitrophenyl)diazenyl]phenol
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 2-(2E)-2-{[(E)-(4-Nitrophenyl)diazenylmethylene}hydrazino]-1,3-benzothiazole
Uniqueness
2-[(E)-(4-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
61762-14-9 |
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Molecular Formula |
C16H13N3O4 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H13N3O4/c1-11(20)15(16(21)12-5-3-2-4-6-12)18-17-13-7-9-14(10-8-13)19(22)23/h2-10,15H,1H3 |
InChI Key |
LIRZENRCHQDYIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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